molecular formula C22H27NO3 B6262619 2-(4-octylbenzamido)benzoic acid CAS No. 2135547-59-8

2-(4-octylbenzamido)benzoic acid

Cat. No.: B6262619
CAS No.: 2135547-59-8
M. Wt: 353.5
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Description

2-(4-Octylbenzamido)benzoic acid is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. This compound is a derivative of benzoic acid, where the carboxylic acid group is substituted with an octylbenzamido group, making it a unique molecule with distinct properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-octylbenzamido)benzoic acid typically involves the direct condensation of benzoic acids and amines. One efficient method is the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation. This green and rapid pathway provides high yields and is eco-friendly . Another method involves the activation of p-sulfanylbenzoic acid with 1-bromoheptane in an ethanol-water system with sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for scalability and cost-effectiveness. The use of solid acid catalysts and ultrasonic irradiation can be particularly advantageous for industrial applications due to their efficiency and reusability .

Chemical Reactions Analysis

Types of Reactions

2-(4-Octylbenzamido)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, especially when sulfur-containing groups are present.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

    Substitution: Nitrating agents like nitric acid for nitration, halogens for halogenation.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-(4-Octylbenzamido)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 2-(4-octylbenzamido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with enzymes or receptors, altering their activity. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

    2-(4-(Heptylsulfanyl)benzamido)benzoic acid: Similar structure but with a heptylsulfanyl group instead of an octyl group.

    2-(4-(Heptyloxy)benzamido)benzoic acid: Contains a heptyloxy group instead of an octyl group.

Uniqueness

2-(4-Octylbenzamido)benzoic acid is unique due to its specific octylbenzamido substitution, which imparts distinct physical and chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

2135547-59-8

Molecular Formula

C22H27NO3

Molecular Weight

353.5

Purity

95

Origin of Product

United States

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